5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal
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Overview
Description
5-[(tert-Butyldimethylsilyl)oxy]pent-2-ynal is an organic compound with the molecular formula C11H20O2Si. It is a derivative of pent-2-ynal, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal typically involves the protection of the hydroxyl group in pent-2-ynal with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same protection strategy with TBDMS-Cl. The process would be optimized for yield and purity, potentially involving continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butyldimethylsilyl)oxy]pent-2-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be removed under acidic conditions or with fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 5-[(tert-Butyldimethylsilyl)oxy]pentanoic acid
Reduction: 5-[(tert-Butyldimethylsilyl)oxy]pent-2-en-1-ol
Substitution: Pent-2-ynal
Scientific Research Applications
5-[(tert-Butyldimethylsilyl)oxy]pent-2-ynal is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules where the TBDMS group provides protection for the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal largely depends on the reactions it undergoes. The TBDMS group protects the hydroxyl group, preventing unwanted reactions during synthesis. When the TBDMS group is removed, the hydroxyl group becomes available for further chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, forming various products depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butyldimethylsilyl)oxy]pentan-2-one: Similar structure but with a ketone group instead of an aldehyde.
5-[(tert-Butyldimethylsilyl)oxy]pentanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
5-[(tert-Butyldimethylsilyl)oxy]pent-2-ynal is unique due to the presence of both the TBDMS-protected hydroxyl group and the aldehyde group. This combination allows for selective reactions at the aldehyde group while the hydroxyl group remains protected, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
127390-81-2 |
---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.4 |
Purity |
95 |
Origin of Product |
United States |
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